(Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core structure, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzofuran core is reacted with benzyl bromide in the presence of a base like potassium carbonate.
Formation of the Pyridinylmethylene Group: The pyridinylmethylene group can be introduced through a condensation reaction between the benzofuran derivative and 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran core or the pyridinylmethylene group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one: Similar structure but with a pyridin-3-ylmethylene group.
(Z)-6-(benzyloxy)-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one: Similar structure but with a pyridin-2-ylmethylene group.
(Z)-6-(benzyloxy)-2-(quinolin-4-ylmethylene)benzofuran-3(2H)-one: Similar structure but with a quinolin-4-ylmethylene group.
Uniqueness
(Z)-6-(benzyloxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is unique due to the specific positioning of the pyridinylmethylene group at the 4-position of the pyridine ring. This unique structural feature may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2Z)-6-phenylmethoxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21-18-7-6-17(24-14-16-4-2-1-3-5-16)13-19(18)25-20(21)12-15-8-10-22-11-9-15/h1-13H,14H2/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGPLHXCYDUXQG-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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